Triethoxy(3-methylbut-2-en-1-yl)silane
Description
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Properties
CAS No. |
35754-76-8 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
triethoxy(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-6-12-15(13-7-2,14-8-3)10-9-11(4)5/h9H,6-8,10H2,1-5H3 |
InChI Key |
WSSLXSMPZCPGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC=C(C)C)(OCC)OCC |
Origin of Product |
United States |
Biological Activity
Triethoxy(3-methylbut-2-en-1-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and therapeutic effects, drawing from various studies and research findings.
- Molecular Formula : C₉H₁₈O₃Si
- Molecular Weight : 202.32 g/mol
- CAS Number : 2487-90-3
Biological Activities
1. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. A study demonstrated that silane compounds can enhance the antibacterial properties of silver nanoparticles (AgNPs) when used as a stabilizing agent, leading to significant inhibition of Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 31.25 µg/ml |
| S. aureus | 100 µg/ml |
| S. pyogenes | 50 µg/ml |
2. Cytotoxicity
Cytotoxicity studies have indicated that this compound exhibits dose-dependent effects on cancer cell lines. For instance, when tested on MCF-7 breast cancer cells, it demonstrated significant cytotoxicity with an IC50 value of approximately 6.1 µg/ml . The mechanism of action appears to involve apoptosis induction, as evidenced by increased expression of pro-apoptotic genes such as Bax and caspase-3 in treated cells.
3. Therapeutic Potential
Research has highlighted the therapeutic potential of this compound in the context of drug development. It has been utilized in the synthesis of prenylated acetophenones, which possess antimalarial properties. In vivo studies showed that these compounds had a significant percentage inhibition against Plasmodium berghei, indicating their potential use in malaria treatment .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was combined with silver nanoparticles to evaluate its antimicrobial efficacy. The results indicated that the combination exhibited enhanced antibacterial activity compared to silver nanoparticles alone, supporting the use of silanes in enhancing the effectiveness of existing antimicrobial agents .
Case Study 2: Antimalarial Evaluation
A detailed study involving the synthesis of prenylated acetophenones from this compound demonstrated promising antimalarial activity in murine models. The compounds were administered at varying doses, revealing a dose-dependent response with significant suppression of parasitemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
